molecular formula C21H20N2O6S2 B2647616 Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 877656-40-1

Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2647616
CAS RN: 877656-40-1
M. Wt: 460.52
InChI Key: PBJMUYIWCBGHDV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a furan ring, a thieno[3,2-d]pyrimidin ring, and a phenyl ring with two methoxy groups. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidin ring and the attachment of the furan and phenyl rings . The methoxy groups could be introduced using a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the thio group could participate in redox reactions, while the methoxy groups could be involved in methylation or demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds, including those similar to Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate, have shown potential as anti-inflammatory and analgesic agents due to their cyclooxygenase inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Reactions of Biginelli-Compounds

Studies have explored the synthesis and reactions of Biginelli-compounds, which are related to pyrimidine derivatives. These investigations have led to the development of new synthetic routes and the understanding of the chemical behavior of such compounds, including those similar to this compound (Kappe & Roschger, 1989).

Palladium-Catalyzed Heteroarylations

Research into palladium-catalyzed direct heteroarylations of heteroaromatics using esters as blocking groups has been conducted. This method allows the formation of biheteroaryls in high yields, relevant to the synthesis of compounds like this compound (Fu, Zhao, Bruneau, & Doucet, 2012).

Biological Activity and Synthesis of Pyrimidine Derivatives

There is ongoing research into the synthesis of biologically active compounds with pyrimidine and pyridazine structural fragments. This includes exploring the reactions and properties of compounds similar to this compound for potential applications in medicine and biology (Aniskova, Grinev, & Yegorova, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for its potential medicinal properties, the mechanism of action could involve interactions with specific proteins or enzymes in the body .

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

methyl 5-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-26-15-6-4-12(10-17(15)27-2)23-19(24)18-14(8-9-30-18)22-21(23)31-11-13-5-7-16(29-13)20(25)28-3/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJMUYIWCBGHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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